ethyl[(1H-indol-3-yl)methyl]amine hydrochloride
Overview
Description
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, indole derivatives, to which this compound belongs, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Analysis
Biochemical Properties
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly those involving indole derivatives. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes . Additionally, this compound may interact with serotonin receptors due to its structural similarity to serotonin, potentially affecting neurotransmitter pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it may influence cell signaling pathways by interacting with serotonin receptors, leading to changes in neurotransmitter release and uptake . In liver cells, the compound’s interaction with cytochrome P450 enzymes can alter gene expression and cellular metabolism, potentially affecting the detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which in turn affects the metabolism of other compounds . Additionally, its interaction with serotonin receptors can modulate neurotransmitter pathways, influencing mood and behavior . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant pharmacological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects may occur at very high doses, including potential hepatotoxicity due to its interaction with liver enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites may have different biological activities and can affect metabolic flux and metabolite levels in cells . The compound may also interact with other enzymes and cofactors involved in its metabolism, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum where cytochrome P450 enzymes are abundant, enhancing its interaction with these enzymes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and pharmacological effects .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKOZBYSJNZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CNC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797350-28-7 | |
Record name | ethyl[(1H-indol-3-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.